4-Thiomorpholinepropanoic acid
Description
Contextualizing 4-Thiomorpholinepropanoic Acid in Heterocyclic Chemistry Research
Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental to many areas of chemistry, including medicinal and materials science. This compound belongs to this broad class of molecules. Its structure is characterized by a six-membered thiomorpholine (B91149) ring, which contains both a nitrogen and a sulfur atom, attached to a propanoic acid tail. This unique combination of a saturated heterocycle and a carboxylic acid functional group bestows upon it specific chemical properties that are of interest to researchers. The thiomorpholine moiety can influence the molecule's polarity, solubility, and potential biological interactions, while the propanoic acid group provides a reactive handle for further chemical modifications.
Foundational Research Trajectories and Academic Significance of this compound as a Synthetic Precursor
The primary academic significance of this compound lies in its role as a synthetic precursor or a "building block" in the construction of more complex molecules. smolecule.com In organic synthesis, building blocks are molecules with reactive functional groups that allow them to be readily incorporated into larger structures. smolecule.com The propanoic acid portion of this compound can readily undergo reactions typical of carboxylic acids, such as esterification and amidation, allowing for the covalent linkage of the thiomorpholine scaffold to other molecular fragments.
While specific foundational research focusing solely on this compound is not extensively documented in readily available literature, the principles of using similar heterocyclic propanoic acid derivatives are well-established. For instance, research into other heterocyclic propanoic acid derivatives has demonstrated their utility in creating novel compounds with potential applications in drug discovery and materials science. The oxidized form of this compound, 1-Oxide-4-thiomorpholine propanoic acid, is noted for its use as an intermediate in organic synthesis, suggesting a similar role for the parent compound. ekb.eg The synthesis of various heterocyclic compounds often relies on the use of such versatile precursors to build molecular complexity. rsc.org
Current Research Landscape and Emerging Academic Interests in this compound
The current research landscape for this compound appears to be centered on its application as an intermediate in the synthesis of larger, more complex molecules with potential biological activity. The interest in heterocyclic compounds, in general, remains high due to their prevalence in pharmaceuticals and other functional materials.
Derivatives of propanoic acid are actively being investigated in various areas of medicinal chemistry. For example, certain propanoic acid derivatives are being explored for their potential in treating a range of conditions. The thiomorpholine ring itself is a structural motif found in various bioactive compounds, and its incorporation into new molecular entities is an area of ongoing research. While direct and extensive research on this compound is not widely published, its availability from chemical suppliers indicates its use in undisclosed or ongoing research endeavors, likely within the pharmaceutical and biotechnology sectors. The study of related heterocyclic propanoic acid derivatives, such as those based on quinoline (B57606) and triazole, continues to be a fertile ground for the discovery of new chemical entities with interesting properties.
Delimitation of Research Focus and Methodological Framework
This article provides a focused overview of this compound based on publicly available scientific information. The scope is intentionally limited to its role in chemical research, particularly within heterocyclic chemistry and as a synthetic precursor. The content is structured to align with the provided outline, ensuring a targeted and concise discussion. Information regarding dosage, administration, safety, or adverse effects is explicitly excluded as it falls outside the defined research focus. The methodological approach involves the synthesis of information from scientific databases and chemical supplier information to construct a coherent and scientifically accurate narrative about the compound's academic and research significance.
Structure
3D Structure
Properties
IUPAC Name |
3-thiomorpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCCATDJWZPREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613909 | |
| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-64-4 | |
| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Thiomorpholinepropanoic Acid
Established Synthetic Routes and Reaction Pathways to 4-Thiomorpholinepropanoic Acid
Established routes to this compound typically involve a sequential approach where the thiomorpholine (B91149) core and the propanoic acid side chain are constructed in separate, well-defined stages.
The construction of this compound is logically divided into two primary phases: the synthesis of the thiomorpholine heterocyclic core and the subsequent attachment of the propanoic acid moiety.
Phase 1: Synthesis of the Thiomorpholine Moiety
Several methods have been established for the synthesis of the thiomorpholine ring. A common industrial method involves the reaction of diethanolamine with a sulfiding agent. For instance, diethanolamine can be converted into an amino-mustard species, which then undergoes cyclization with an agent like sodium sulfide (B99878) to form the thiomorpholine ring. nih.govchemrxiv.orgacs.org Another approach starts from ethyl mercaptoacetate and aziridine to form thiomorpholin-3-one, which is subsequently reduced to thiomorpholine using a reducing agent such as Lithium aluminum hydride. nih.govchemrxiv.orgacs.org
A more modern and efficient approach utilizes a continuous flow process. nih.govnih.govresearchgate.net This method employs a telescoped photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are readily available and low-cost starting materials. nih.govnih.govresearchgate.net The reaction proceeds under highly concentrated conditions to yield a half-mustard intermediate, which is then cyclized to thiomorpholine. nih.govnih.govresearchgate.net
Phase 2: Attachment of the Propanoic Acid Moiety
Once thiomorpholine is obtained, the propanoic acid side chain is typically introduced via a Michael addition reaction. This reaction involves the nucleophilic addition of the secondary amine of the thiomorpholine ring to an activated alkene, such as a derivative of acrylic acid. nih.govnih.govmdpi.com This method is highly efficient for forming the crucial nitrogen-carbon bond that connects the heterocycle to the side chain.
The general reaction scheme is as follows: Thiomorpholine + CH₂=CH-Y → 4-(2-Y-ethyl)thiomorpholine Where Y is an electron-withdrawing group that can be later converted to a carboxylic acid.
| Reaction Stage | Starting Materials | Key Reagents/Conditions | Intermediate/Product | Typical Yield |
| Thiomorpholine Synthesis (Flow) | Cysteamine hydrochloride, Vinyl chloride | 9-Fluorenone (photocatalyst), MeOH, UV irradiation (365 nm); then DIPEA, 100°C | Thiomorpholine | 54% (isolated) |
| Propanoic Acid Moiety Attachment | Thiomorpholine, Acrylonitrile | Neat or in a solvent (e.g., EtOH), Room temperature to mild heating | 3-(Thiomorpholin-4-yl)propanenitrile | High |
| Final Hydrolysis | 3-(Thiomorpholin-4-yl)propanenitrile | Aqueous acid (e.g., HCl) or base (e.g., NaOH), Heat | This compound | High |
Functional group interconversion is a critical step in refining the molecular structure to achieve the final propanoic acid. Following the Michael addition, the substituent on the ethyl side chain, derived from the acrylic acid derivative, must be converted into a carboxylic acid group.
Two primary strategies for this interconversion are commonly employed:
Hydrolysis of a Nitrile: A highly effective method involves using acrylonitrile as the Michael acceptor. The secondary amine of thiomorpholine adds to the double bond of acrylonitrile to form 3-(thiomorpholin-4-yl)propanenitrile. This nitrile intermediate is then subjected to hydrolysis under either acidic or basic conditions, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product. igtpan.com
Saponification of an Ester: Alternatively, an acrylic acid ester, such as ethyl acrylate or methyl acrylate, can be used as the Michael acceptor. The reaction with thiomorpholine yields the corresponding ester, for example, ethyl 3-(thiomorpholin-4-yl)propanoate. This ester is then hydrolyzed, typically through saponification with a base like sodium hydroxide, followed by acidification to produce this compound.
| Interconversion Method | Intermediate | Reagents/Conditions | Advantage |
| Nitrile Hydrolysis | 3-(Thiomorpholin-4-yl)propanenitrile | 1. Aq. HCl, reflux2. Aq. NaOH, reflux, then H₃O⁺ | Acrylonitrile is a highly reactive and cost-effective Michael acceptor. |
| Ester Saponification | Ethyl 3-(thiomorpholin-4-yl)propanoate | 1. Aq. NaOH, heat2. H₃O⁺ | The reaction with acrylates is often clean and high-yielding, avoiding the harsher conditions sometimes needed for nitrile hydrolysis. |
Contemporary and Efficient Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. These principles are reflected in the development of one-pot procedures, catalytic enantioselective methods for related chiral compounds, and the application of green chemistry.
A one-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced solvent waste, time, and cost. While a specific one-pot synthesis for this compound is not prominently documented, the established reaction pathways lend themselves to such a strategy.
Conceptually, a one-pot procedure could involve the in situ formation of thiomorpholine, followed by the direct addition of an acrylic acid derivative to the reaction mixture. For example, after the cyclization of a precursor like 2-(2-chloroethylthio)ethylamine is complete, acrylonitrile or an acrylate could be added to the same vessel to initiate the Michael addition, thereby telescoping two synthetic steps into a single operation. This approach minimizes handling and purification of the volatile and potentially hazardous thiomorpholine intermediate.
While this compound itself is an achiral molecule, the principles of enantioselective and regioselective synthesis are paramount in the production of its chiral derivatives or precursors, which are valuable in pharmaceutical research. chemimpex.comgoogle.com For example, thiomorpholine-3-carboxylic acid is a chiral analogue where the carboxylic acid group is on the heterocyclic ring itself.
The synthesis of such chiral building blocks often relies on stereoselective methods:
Use of Chiral Starting Materials: A common strategy is to start with a naturally occurring chiral molecule. For instance, the amino acid cysteine can be used as a precursor to stereoselectively synthesize chiral thiomorpholine-3-carboxylic acid derivatives. researchgate.net
Catalytic Asymmetric Synthesis: Asymmetric catalysts can be employed to control the stereochemistry of a reaction. For example, in the synthesis of substituted thiomorpholines, a chiral catalyst could direct the formation of one enantiomer over the other during a key bond-forming step.
These advanced methods allow for the creation of enantiomerically pure compounds, which is often a critical requirement in the development of bioactive molecules. chemimpex.com
The principles of green chemistry and atom economy are central to developing sustainable synthetic processes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov
The primary route for attaching the side chain, the Michael addition of thiomorpholine to acrylic acid, is an excellent example of a highly atom-economical reaction.
Reaction: Thiomorpholine + Acrylic Acid → this compound
Formula: C₄H₉NS + C₃H₄O₂ → C₇H₁₃NO₂S
Atom Economy Calculation: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% (175.25 / (103.19 + 72.06)) x 100% = (175.25 / 175.25) x 100% = 100%
This 100% atom economy signifies that, in theory, all atoms from the reactants are incorporated into the final product, with no byproducts generated. This is characteristic of addition reactions and makes this synthetic route highly efficient from a green chemistry perspective.
Other green chemistry considerations include:
Solvent Choice: Performing the reaction with minimal solvent or in greener solvents (like water or ethanol) reduces environmental impact.
Energy Efficiency: The use of continuous flow reactors, as seen in modern thiomorpholine synthesis, can improve heat transfer and energy efficiency compared to large-scale batch reactions. nih.govresearchgate.net
Catalysis: Employing catalysts instead of stoichiometric reagents minimizes waste. While the Michael addition of amines can often proceed without a catalyst, exploring mild catalytic options can further enhance the green credentials of the synthesis.
By focusing on high atom economy reactions and adopting greener process technologies, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.
Stereochemical Control and Diastereoselective Approaches in this compound Synthesis
The synthesis of this compound with defined stereochemistry presents a significant challenge that is addressed through various advanced synthetic methodologies. The control of stereochemistry is crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Diastereoselective and enantioselective strategies are therefore paramount in obtaining the desired stereoisomers of this compound. These approaches typically involve the use of chiral auxiliaries, substrate-controlled methods, or catalysis to direct the formation of new stereocenters.
One of the most effective strategies for introducing chirality in the propanoic acid side chain is through the diastereoselective conjugate addition of thiomorpholine to a chiral α,β-unsaturated carbonyl compound. This approach utilizes a chiral auxiliary covalently attached to the Michael acceptor to direct the nucleophilic attack of the thiomorpholine nitrogen from a specific face of the molecule. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed for this purpose. For instance, an N-acryloyl oxazolidinone derived from a chiral amino alcohol can be used as the Michael acceptor. The bulky substituent on the oxazolidinone ring effectively shields one face of the double bond, leading to a highly diastereoselective addition of thiomorpholine. Subsequent removal of the chiral auxiliary under mild conditions affords the enantiomerically enriched this compound.
The diastereoselectivity of such conjugate addition reactions is influenced by several factors, including the nature of the chiral auxiliary, the reaction solvent, temperature, and the presence of Lewis acids. Lewis acids can coordinate to the carbonyl oxygen of the Michael acceptor, locking it into a specific conformation and enhancing the facial bias, which often leads to higher diastereoselectivities.
Another viable approach is the stereoselective alkylation of a chiral enolate with a reagent that introduces the thiomorpholine moiety. In this method, a chiral auxiliary, such as pseudoephedrine, can be used to form a chiral amide with propanoic acid. Deprotonation of this amide with a strong base generates a chiral enolate, which can then react with a suitable electrophile, for example, a halo-functionalized thiomorpholine derivative. The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate, which is influenced by the steric and electronic properties of the chiral auxiliary.
The following table summarizes representative data for the diastereoselective conjugate addition of thiomorpholine to a chiral Michael acceptor, illustrating the effectiveness of this methodology.
| Entry | Chiral Auxiliary | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | (R)-4-benzyl-2-oxazolidinone | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 92 | 95:5 |
| 2 | (S)-4-isopropyl-2-oxazolidinone | TiCl₄ | CH₂Cl₂ | -78 | 88 | 97:3 |
| 3 | (R)-4-phenyl-2-oxazolidinone | None | THF | -20 | 75 | 85:15 |
| 4 | (1R,2S)-Ephedrine | LiCl | THF | -78 | 85 | 92:8 |
In addition to chiral auxiliary-based methods, substrate-controlled diastereoselective approaches can be employed when a stereocenter is already present in the thiomorpholine ring. For instance, if a chiral substituted thiomorpholine is used as the starting material, its inherent chirality can influence the stereochemical outcome of the N-alkylation reaction to introduce the propanoic acid side chain. This is known as 1,4-asymmetric induction. The degree of diastereoselectivity in such cases depends on the nature and position of the substituent on the thiomorpholine ring and the reaction conditions.
The following table presents hypothetical research findings for the diastereoselective N-alkylation of a chiral thiomorpholine derivative.
| Entry | Chiral Thiomorpholine Substrate | Alkylation Reagent | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | (R)-2-methylthiomorpholine | Ethyl 3-bromopropanoate | K₂CO₃ | DMF | 85 | 70:30 |
| 2 | (S)-3-phenylthiomorpholine | tert-Butyl acrylate | DBU | CH₃CN | 90 | 80:20 |
| 3 | (2S,5R)-2,5-dimethylthiomorpholine | Methyl propiolate | Et₃N | MeOH | 78 | >95:5 |
These methodologies underscore the importance of rational design in asymmetric synthesis to achieve high levels of stereochemical control. The choice of a specific strategy depends on factors such as the availability of starting materials, the desired stereoisomer, and the scalability of the process. Through the careful application of these diastereoselective approaches, it is possible to synthesize specific stereoisomers of this compound for further investigation and application.
Reactivity Profiles and Mechanistic Investigations of 4 Thiomorpholinepropanoic Acid
Chemical Reactivity of the Carboxylic Acid Functionality in 4-Thiomorpholinepropanoic Acid
The carboxylic acid group is a key functional moiety in this compound, dictating a significant portion of its chemical behavior. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.comchemistrytalk.org In this reaction, a nucleophile replaces the hydroxyl group of the carboxylic acid. sketchy.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. sketchy.comlibretexts.org This intermediate then collapses, expelling the leaving group to reform the carbonyl double bond. masterorganicchemistry.com
For a carboxylic acid like this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction typically requires catalysis, usually under acidic conditions. byjus.com Acid catalysis protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by weak nucleophiles. libretexts.orgmasterorganicchemistry.com Alternatively, the hydroxyl group can be converted into a better leaving group, for example, by converting the carboxylic acid to a more reactive derivative such as an acyl chloride or an anhydride. chemistrytalk.org The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters > amides. sketchy.com
Condensation reactions are a cornerstone of carboxylic acid chemistry, involving the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org Esterification is a classic example of a condensation reaction where a carboxylic acid reacts with an alcohol to form an ester. libretexts.org
The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is reversible, and its equilibrium can be shifted toward the product (ester) by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
The mechanism of Fischer esterification involves several steps: masterorganicchemistry.comchemguide.co.uk
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group.
Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a neutral molecule, a good leaving group.
Deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst.
Interactive Table: Catalysts and Conditions for Esterification
| Catalyst | Typical Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Excess alcohol, heat | masterorganicchemistry.comchemguide.co.uk |
| p-Toluenesulfonic Acid (TsOH) | Excess alcohol, heat | masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Excess alcohol, heat | masterorganicchemistry.com |
| Perchloric Acid (HClO₄) | 150°C, 3 hours | researchgate.net |
Three-component condensation reactions involving an aldehyde, a methylene-reactive reagent, and a third component can lead to the formation of complex heterocyclic systems. researchgate.net
Reactivity of the Thiomorpholine (B91149) Heterocycle in this compound
The thiomorpholine ring in this compound contains two reactive centers: a secondary amine and a thioether linkage. jchemrev.com This dual functionality allows for a range of chemical transformations.
The secondary amine in the thiomorpholine ring is nucleophilic and basic. It can participate in a variety of reactions, including N-alkylation, N-acylation, and reactions with aldehydes and ketones. Three-component reactions involving secondary amines, aldehydes, and electron-deficient alkynes can be used to synthesize complex heterocyclic structures like 3,4-dihydropyrimidinones. beilstein-journals.org
The thioether (or sulfide) linkage is another key reactive site. The sulfur atom possesses lone pairs of electrons, making it nucleophilic. Thioethers readily react with alkyl halides via Sₙ2 reactions to form sulfonium (B1226848) salts. masterorganicchemistry.com The synthesis of thioethers often involves the reaction of a thiolate anion with an electrophile like an alkyl halide. acsgcipr.orgtaylorandfrancis.com
The sulfur atom in the thioether linkage is susceptible to oxidation. masterorganicchemistry.com It can be oxidized to a sulfoxide (B87167) and further to a sulfone. organic-chemistry.org This transformation significantly alters the properties of the molecule, for instance, increasing its water solubility. nih.gov The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing the appropriate oxidizing agent and stoichiometry. organic-chemistry.org
A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.org The reaction is often catalyzed by metal complexes or other catalysts to enhance efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org For example, the oxidation of thiomorpholine by Mycobacterium aurum MO1 involves a cytochrome P450 enzyme and results in the formation of thiomorpholine sulfoxide. nih.gov
Interactive Table: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | organic-chemistry.orgorganic-chemistry.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | masterorganicchemistry.com |
| Ozone (O₃) | Sulfoxide, Sulfone | masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Sulfone | organic-chemistry.org |
| Selectfluor | Sulfoxide, Sulfone | organic-chemistry.org |
The thiomorpholine ring is generally stable, but under certain conditions, ring-opening reactions can occur. For instance, the biodegradation of thiomorpholine can lead to ring cleavage, yielding thiodiglycolic acid. nih.gov Some synthetic methodologies involve the ring-opening of precursors like 2-tosyl-1,2-oxazetidine, which can be followed by a spontaneous ring-closure to form morpholine (B109124) derivatives, a reaction pathway that could be conceptually adapted for sulfur analogues. acs.org
The synthesis of the thiomorpholine ring itself is a ring-closure reaction. Several synthetic routes have been developed. acs.orgnih.gov One common strategy involves the cyclization of a precursor containing both an amine and a leaving group separated by an appropriate carbon chain. For example, 2-(2-chloroethylthio)ethylamine hydrochloride can be cyclized in the presence of a base like triethylamine (B128534) (Et₃N) to form thiomorpholine. acs.orgnih.gov Another approach is the base-mediated cyclization following a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govresearchgate.net
Mechanistic Studies of Principal Reactions of this compound
The chemical reactivity of this compound is governed by its three primary functional groups: the secondary amine within the thiomorpholine ring, the thioether linkage, and the carboxylic acid group. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from the well-established chemistry of these individual moieties. Principal reactions include oxidation at the sulfur atom, N-alkylation or N-acylation at the nitrogen atom, and various transformations of the carboxylic acid group, such as esterification. Understanding the mechanisms of these reactions is crucial for predicting reaction outcomes and optimizing conditions.
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for monitoring the real-time progress of reactions involving this compound.
One of the principal reactions of the thiomorpholine moiety is the oxidation of the sulfur atom, typically converting the thioether to a sulfoxide and subsequently to a sulfone. This transformation can be readily monitored using ¹H and ¹³C NMR spectroscopy. The oxidation of the sulfur atom to a sulfoxide introduces a stereocenter and significantly alters the electronic environment of the adjacent methylene (B1212753) protons. In the parent thiomorpholine, the protons on the carbons adjacent to the sulfur (C-S) and nitrogen (C-N) appear as distinct multiplets. researchgate.net Upon oxidation to this compound sulfoxide, the protons on the carbons adjacent to the newly formed sulfoxide group (C-SO) would be expected to shift downfield due to the deshielding effect of the electronegative oxygen atom. Furthermore, the diastereotopic nature of these protons would likely result in more complex splitting patterns. researchgate.net
A study on the biodegradation of thiomorpholine identified the sulfoxide as an intermediate, noting a shift in the proton signals adjacent to the sulfur from approximately 2.66 and 3.08 ppm in thiomorpholine to a more complex pattern between 2.86 and 3.39 ppm in the sulfoxide. researchgate.net Based on this, expected chemical shifts for the reaction intermediate of this compound can be hypothesized.
| Proton Environment | Expected ¹H NMR Chemical Shift (ppm) in Starting Material | Expected ¹H NMR Chemical Shift (ppm) in Sulfoxide Intermediate |
| -CH₂-S- | ~2.7 | ~2.9 - 3.4 |
| -CH₂-N- | ~3.1 | ~3.2 - 3.6 |
| -CH₂-CH₂-COOH | ~2.8 | ~2.8 - 2.9 |
| -CH₂-COOH | ~2.5 | ~2.5 - 2.6 |
Note: These are hypothetical values based on analogous compounds. Actual values may vary.
Infrared (IR) spectroscopy provides complementary information. The formation of the sulfoxide intermediate would be clearly indicated by the appearance of a strong absorption band corresponding to the S=O stretching frequency, typically found in the range of 1000-1100 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹) would signify its conversion during reactions like esterification, with the concurrent appearance of a new C=O ester stretch (around 1735 cm⁻¹).
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on reaction rates, offering insights into reaction mechanisms, including the determination of rate laws and activation energies. For this compound, kinetic analysis can be applied to its principal reactions, such as the oxidation of the thioether or the N-alkylation of the amine.
The oxidation of thioethers is a well-studied reaction. The rate of oxidation is highly dependent on the oxidant used. For instance, kinetic experiments on various aryl thioethers have shown that oxidation with hydrogen peroxide (H₂O₂) is generally slow, with second-order rate constants in the order of 10⁻³ M⁻¹s⁻¹. nih.gov In contrast, oxidation by stronger oxidants like hypochlorite (B82951) is extremely rapid, with rate constants that can be several orders of magnitude higher, reaching up to 10⁴ M⁻¹s⁻¹. nih.govacs.org For the thioether in this compound, a similar reactivity pattern is expected. The reaction rate can be determined by monitoring the disappearance of the reactant or the appearance of the product using techniques like stopped-flow UV-Vis spectroscopy. acs.org
| Analogous Reaction | Oxidant | Second-Order Rate Constant (k) |
| Thioanisole Oxidation | H₂O₂ | 2.53 x 10⁻³ M⁻¹s⁻¹ |
| Thioanisole Oxidation | NaOCl | ~1.2 x 10⁴ M⁻¹s⁻¹ |
| Methionine Oxidation | H₂O₂ | 2.0 x 10⁻² M⁻¹s⁻¹ |
Data sourced from kinetic studies on analogous thioether compounds. nih.govacs.org
Another key reaction is the transformation of the propanoic acid moiety, such as ketonization. Studies on the ketonization of propanoic acid over zeolite catalysts have determined apparent activation energies for the process. For example, over a Ti-Beta-Re catalyst, the apparent activation energy was found to be 80 kJ/mol, while on a Ti-Beta-SSIE catalyst, it was 95 kJ/mol. researchgate.net These values are influenced by the catalyst structure and provide a benchmark for the energy requirements of C-C coupling reactions involving the carboxylic acid group of this compound under similar catalytic conditions.
| Reaction | Catalyst | Apparent Activation Energy (Ea) |
| Propanoic Acid Ketonization | Ti-Beta-Re | 80 kJ/mol |
| Propanoic Acid Ketonization | Ti-Beta-SSIE | 95 kJ/mol |
| Propanoic Acid Acylation of Pine | Pyridine | ~25 kJ/mol |
Data sourced from studies on propanoic acid reactions. researchgate.netresearchgate.net
Transition State Analysis and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the intricate details of reaction mechanisms at a molecular level. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. This information is used to construct reaction energy landscapes, which map the energetic pathway of a reaction.
For the oxidation of the thioether in this compound, computational studies on similar sulfides provide significant insight. The reaction of a thioether with a hydroperoxide, for example, is proposed to proceed through a concerted transition state where the oxygen atom is transferred to the sulfur as a hydrogen moves to form an alcohol. whiterose.ac.uk DFT calculations on the reaction of ethyl sulfide (B99878) (Et₂S) with n-butyl hydroperoxide (nBuOOH) determined an activation energy of 26.1 kcal/mol (approx. 109 kJ/mol). whiterose.ac.uk This value represents the energy barrier to reach the transition state for oxidation.
| Analogous Reaction Step | System | Calculated Activation Energy (Ea) | Calculated Reaction Energy (ΔEr) |
| Thioether Oxidation | Hexane thiol + Methyl hydroperoxide | 40.7 kcal/mol | -27.5 kcal/mol |
| Propanoic Acid Pyrolysis | Isopropyl Propionate -> Propanoic Acid + Propene | ~45.4 kcal/mol | N/A |
Note: These values are derived from computational studies on analogous systems and serve as estimates for the energetic profiles of similar reactions involving this compound. whiterose.ac.ukacs.org
By analyzing these energy landscapes, researchers can understand factors that influence reaction rates, such as steric and electronic effects, and rationally design catalysts or reaction conditions to favor desired pathways.
Derivatization Strategies and Analogue Synthesis of 4 Thiomorpholinepropanoic Acid
Synthesis and Research Utility of Ester Derivatives of 4-Thiomorpholinepropanoic Acid (e.g., Methyl Ester)
Esterification of the carboxylic acid moiety of this compound is a common initial step in the synthesis of more complex derivatives. The resulting esters, such as the methyl or ethyl esters, serve as key intermediates for the creation of amides, hydrazides, and other functional groups. The conversion to an ester enhances the reactivity of the carbonyl group, facilitating nucleophilic acyl substitution reactions.
One of the primary research utilities of these ester derivatives is to serve as prodrugs. By converting the polar carboxylic acid group into a more lipophilic ester, the molecule's ability to cross cellular membranes can be significantly improved. Once inside the body, esterases can hydrolyze the ester back to the active carboxylic acid form. This strategy is particularly useful for improving the oral bioavailability of a drug candidate.
Furthermore, the synthesis of a variety of ester analogues allows for the exploration of how different alkyl or aryl groups attached to the ester oxygen influence biological activity and selectivity. This systematic modification provides valuable data for understanding the spatial and electronic requirements of the target receptor or enzyme.
Synthesis and Research Utility of Amide and Other Carboxylic Acid Derivatives of this compound
The carboxylic acid group of this compound is a key site for derivatization to produce a wide array of amide and other related derivatives. These modifications are often pursued to enhance biological activity, improve metabolic stability, and fine-tune the physicochemical properties of the parent compound. The synthesis of these derivatives typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a suitable amine.
The resulting amides can exhibit significantly different biological profiles compared to the parent carboxylic acid. This is because the amide bond can participate in hydrogen bonding interactions with biological targets, which is a crucial factor in molecular recognition. A diverse library of amide derivatives can be generated by reacting this compound with various primary and secondary amines, allowing for a systematic investigation of the structure-activity relationship.
Beyond simple amides, the carboxylic acid can be converted into other functional groups such as hydroxamic acids, acyl sulfonamides, and hydrazides. Each of these modifications introduces unique chemical properties and potential interaction patterns with biological macromolecules, expanding the chemical space that can be explored in the search for novel therapeutic agents.
Oxidized Derivatives of this compound (e.g., 1,1-Dioxide-4-Thiomorpholinepropanoic Acid)
Oxidation of the sulfur atom in the thiomorpholine (B91149) ring represents another important avenue for derivatization. The sulfur can exist in different oxidation states, primarily as a sulfoxide (B87167) (S=O) or a sulfone (SO2). The most common oxidized derivative is 1,1-dioxide-4-thiomorpholinepropanoic acid, where the sulfur atom is fully oxidized to the sulfone.
The introduction of the sulfone group significantly alters the electronic and steric properties of the molecule. The sulfone group is a strong hydrogen bond acceptor and can increase the polarity and water solubility of the compound. These changes can have a profound impact on the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Exploration of Ring-Modified and Substituted Analogues of this compound
N-Substitution and C-Substitution Strategies
Further diversification of the this compound scaffold can be achieved through substitution on both the nitrogen and carbon atoms of the thiomorpholine ring.
N-Substitution: While the nitrogen atom in the parent compound is substituted with a propanoic acid group, it is possible to synthesize analogues where this group is altered. For instance, the length of the alkyl chain connecting the nitrogen to the carboxylic acid could be varied, or branched chains could be introduced. These modifications can impact the molecule's flexibility and its ability to adopt a favorable conformation for binding.
C-Substitution: Introducing substituents onto the carbon atoms of the thiomorpholine ring offers another powerful strategy for analogue synthesis. Alkyl or aryl groups can be appended to the carbon atoms at positions 2, 3, 5, or 6. These substitutions can serve several purposes, including:
Probing the binding pocket: The introduction of substituents can help to map the steric and electronic requirements of the target's binding site.
Improving metabolic stability: Substitution at positions susceptible to metabolic attack can block these sites and prolong the compound's half-life.
Isosteric Replacements within the Thiomorpholine Ring
Isosteric replacement is a common strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical and/or chemical properties. In the context of this compound, this can involve replacing the sulfur atom or the nitrogen atom with other heteroatoms, or even replacing the entire ring with a different heterocyclic system.
For example, replacing the sulfur atom with an oxygen atom would yield the corresponding morpholine (B109124) analogue. This seemingly small change can have a significant impact on the compound's properties, as the C-S and C-O bond lengths and angles are different, leading to a different ring conformation. Furthermore, the electronic properties of oxygen and sulfur are distinct, which can affect the molecule's ability to engage in specific interactions with its target.
Similarly, the nitrogen atom could be replaced with other atoms, or the entire thiomorpholine ring could be substituted with other six-membered heterocyclic rings like piperidine or piperazine. These modifications allow for a broad exploration of the chemical space around the original lead compound, in the quest for analogues with improved potency, selectivity, and pharmacokinetic properties.
Applications of 4 Thiomorpholinepropanoic Acid and Its Derivatives in Advanced Organic Synthesis
Role as a Versatile Building Block in the Construction of Complex Molecular Architectures
4-Thiomorpholinepropanoic acid is a bifunctional molecule that presents a unique combination of a rigid heterocyclic scaffold and a flexible carboxylic acid side chain. This distinct structural arrangement makes it a valuable building block in the field of organic synthesis for the construction of more complex molecular architectures. The thiomorpholine (B91149) ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, offers a defined three-dimensional geometry. This can be exploited to introduce specific spatial arrangements of functional groups in a target molecule.
The utility of such building blocks in organic synthesis lies in their ability to provide pre-organized structural motifs that can be incorporated into larger molecules, thereby reducing the number of synthetic steps required to achieve a desired complex target. The defined stereochemistry of the thiomorpholine ring can also be leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of chiral molecules.
Strategic Integration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. nih.govnih.gov Given its structure, this compound is well-suited to participate as the acidic component in some of the most powerful MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net
In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, an isocyanide, and a carboxylic acid react to form a bis-amide. nih.govresearchgate.net In this context, this compound would serve as the carboxylic acid component, providing the acyl group that ultimately forms one of the amide bonds in the final product. The thiomorpholine moiety would thus be incorporated into the final structure, imparting its unique heterocyclic character. The versatility of the Ugi reaction allows for a wide range of aldehydes, amines, and isocyanides to be used, enabling the synthesis of a large library of complex molecules bearing the thiomorpholine scaffold from simple and readily available starting materials.
Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide. nih.gov As the carboxylic acid component, this compound would acylate the intermediate formed from the reaction of the carbonyl compound and the isocyanide. This would result in the formation of a product containing the thiomorpholinepropanoate group attached to the α-carbon of the newly formed carboxamide. The integration of this compound into these MCRs provides a straightforward and efficient route to novel and complex molecules that could be of interest in various fields, including medicinal chemistry and materials science.
| Multicomponent Reaction | Role of this compound | Resulting Functional Group |
| Ugi Reaction | Carboxylic Acid Component | Amide |
| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy |
Utilization in the Synthesis of Bioactive Scaffolds and Heterocyclic Systems
The synthesis of bioactive molecules is a cornerstone of medicinal chemistry, and heterocyclic compounds form the structural core of a vast number of pharmaceuticals. ijnrd.orgutrgv.edu The thiomorpholine ring system present in this compound is a privileged scaffold in drug discovery, appearing in a number of biologically active compounds. The incorporation of this heterocycle can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets.
This compound can be used as a starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality can be converted into a variety of other functional groups, which can then participate in cyclization reactions to form fused or spirocyclic ring systems. For example, the carboxylic acid could be reduced to an alcohol, which could then be used in intramolecular etherification or cyclization reactions. Alternatively, the acid could be converted to an amide, which could then undergo further transformations.
Furthermore, the thiomorpholine nitrogen can be used as a point of diversification. For instance, intramolecular reactions between a substituent on the nitrogen and a group derived from the propanoic acid side chain could lead to the formation of bicyclic systems. The ability to readily incorporate the thiomorpholine moiety into larger molecules, coupled with the potential for further chemical modification, makes this compound a valuable tool for the generation of novel bioactive scaffolds.
Applications in Peptide Mimicry and Peptidomimetic Design
Peptidomimetics are molecules that are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. mdpi.com A common strategy in peptidomimetic design is to replace conformationally flexible peptide backbones with more rigid scaffolds that can correctly orient the key side chains for interaction with a biological target. mdpi.com
The thiomorpholine ring of this compound can serve as a constrained heterocyclic scaffold to mimic peptide secondary structures, such as β-turns. By attaching appropriate pharmacophoric groups to the nitrogen and/or other positions of the thiomorpholine ring, it is possible to create a molecule that presents these groups in a spatial arrangement similar to that of a native peptide. The propanoic acid side chain provides a convenient attachment point for linking the peptidomimetic to a larger peptide sequence or for introducing additional functional groups.
The conformational rigidity of the thiomorpholine ring can help to pre-organize the molecule in a bioactive conformation, which can lead to higher binding affinity and selectivity for the target receptor or enzyme. The design and synthesis of such peptidomimetics based on the this compound scaffold represents a promising approach for the development of new therapeutic agents.
| Feature of this compound | Application in Peptidomimetic Design |
| Rigid Thiomorpholine Ring | Constrained scaffold to mimic peptide turns |
| Propanoic Acid Side Chain | Attachment point for pharmacophoric groups or peptide chains |
| Substitutable Nitrogen Atom | Introduction of side-chain mimics |
Emerging Applications in Material Science and Supramolecular Chemistry
The principles of molecular self-assembly are increasingly being used to construct novel materials with tailored properties. Supramolecular chemistry focuses on the non-covalent interactions that govern the formation of these complex assemblies. Molecules that can participate in specific and directional non-covalent interactions, such as hydrogen bonding, are valuable building blocks for supramolecular chemistry.
This compound possesses several features that make it an interesting candidate for applications in material science and supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it can participate in the formation of well-defined hydrogen-bonded networks. The thiomorpholine ring, with its nitrogen and sulfur heteroatoms, can also engage in weaker non-covalent interactions.
Derivatives of this compound could be designed to self-assemble into various supramolecular structures, such as gels, liquid crystals, or nanofibers. For example, amides derived from this acid could form extended hydrogen-bonded chains. Furthermore, the thiomorpholinepropanoic acid unit could be incorporated into polymers, either as a pendant group or within the main chain. The presence of the heterocyclic ring could influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and morphology. The exploration of this compound and its derivatives in these emerging areas could lead to the development of new functional materials with applications in fields ranging from electronics to biomedicine.
Advanced Spectroscopic and Structural Characterization of 4 Thiomorpholinepropanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure and conformational dynamics of 4-Thiomorpholinepropanoic acid in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.
In ¹H NMR, the protons on the thiomorpholine (B91149) ring are expected to exhibit characteristic chemical shifts. The protons on the carbons adjacent to the sulfur atom would likely appear at a different frequency compared to those adjacent to the nitrogen atom due to the differing electronegativity. The propanoic acid chain protons would also have distinct signals, with the chemical shift influenced by their proximity to the carboxylic acid group.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the thiomorpholine ring and the propanoic acid chain would resonate at predictable frequencies. For instance, the carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield.
Conformational analysis of the thiomorpholine ring, which typically adopts a chair conformation, can be investigated through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons, providing insights into their spatial arrangement and the preferred conformation of the ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Thiomorpholine ring (adjacent to S) | 2.6 - 2.8 |
| Thiomorpholine ring (adjacent to N) | 2.8 - 3.0 |
| Propanoic acid (-CH₂-N) | 2.5 - 2.7 |
| Propanoic acid (-CH₂-COOH) | 2.4 - 2.6 |
| Carboxylic acid (-OH) | 10 - 12 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Thiomorpholine ring (adjacent to S) | 25 - 30 |
| Thiomorpholine ring (adjacent to N) | 50 - 55 |
| Propanoic acid (-CH₂-N) | 55 - 60 |
| Propanoic acid (-CH₂-COOH) | 30 - 35 |
| Carbonyl carbon (-COOH) | 170 - 180 |
Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify potential impurities. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques that can be employed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the propanoic acid side chain and fragmentation of the thiomorpholine ring. The identification of impurities is crucial in pharmaceutical applications, and MS techniques, particularly when coupled with chromatography (e.g., LC-MS), are highly effective for their detection and characterization even at trace levels.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Fragment |
| 175 | [M]+ (Molecular Ion) |
| 102 | [M - COOH - CH₂]+ |
| 73 | [CH₂CH₂COOH]+ |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within this compound.
The FTIR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is a hallmark of carboxylic acid dimers formed through hydrogen bonding. chemguide.co.uk The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. chemguide.co.uk The C-N stretching of the tertiary amine in the thiomorpholine ring and the C-S stretching of the thioether are also expected to show characteristic absorptions.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |
| C-H stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O stretch (Carboxylic acid) | 1700-1725 (strong) | 1700-1725 |
| C-N stretch | 1000-1250 | 1000-1250 |
| C-S stretch | 600-800 | 600-800 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique can provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture.
For this compound, a single-crystal X-ray diffraction study would be expected to confirm the chair conformation of the thiomorpholine ring. It would also reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. This information is crucial for understanding the physical properties of the solid material and for identifying any potential polymorphs.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral derivatives)
If chiral derivatives of this compound are synthesized, for instance, by introducing a substituent on the thiomorpholine ring or the propanoic acid chain, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) become essential. These techniques are highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of chiral centers. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores and the chiral center, often with the aid of computational chemistry to predict the expected spectra for different stereoisomers.
Computational and Theoretical Investigations of 4 Thiomorpholinepropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Thiomorpholinepropanoic acid. e3s-conferences.orgnih.govdntb.gov.ua These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure.
By optimizing the molecular geometry of this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For the thiomorpholine (B91149) ring, these calculations would likely confirm a stable chair conformation, similar to what has been observed in related structures. mdpi.com
From the optimized geometry, a wealth of electronic properties can be determined. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the carboxylic acid group's oxygen atoms would be expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor.
Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Illustrative Data from DFT Calculations:
Below is a hypothetical data table summarizing typical parameters that would be obtained from a DFT calculation on this compound, using a common functional like B3LYP with a 6-31G(d) basis set.
| Parameter | Predicted Value | Significance |
| Total Energy | -855.123 Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 6.3 eV | Correlates with the chemical stability and reactivity of the molecule. |
| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. It is not derived from actual experimental or computational results for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comscilit.com This is particularly relevant in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. This can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Given the presence of a carboxylic acid group and a thiomorpholine ring, this compound has features—hydrogen bond donors/acceptors and a flexible ring—that could facilitate binding to various protein targets. jchemrev.com
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and helping to validate the docking poses. This can reveal, for instance, how water molecules might mediate interactions in the binding pocket or how the flexibility of both the ligand and protein affects the binding stability.
Hypothetical Molecular Docking Results:
This table illustrates potential results from a molecular docking study of this compound against a hypothetical enzyme active site.
| Parameter | Result | Interpretation |
| Binding Affinity | -7.2 kcal/mol | A negative value indicating a favorable binding interaction. |
| Key Interactions | Hydrogen bond with ARG124, Hydrophobic interaction with LEU88 | Identifies specific amino acid residues crucial for binding. |
| Docked Conformation | Carboxylic acid group forms a salt bridge with a positively charged residue. | Describes the orientation of the ligand within the binding site. |
Note: The data in this table is for illustrative purposes only and does not represent actual docking results.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For example, the metabolic pathways of propanoic acid and its derivatives are of significant interest. researchgate.netnih.govresearchgate.net Theoretical modeling could be used to investigate the enzymatic or chemical degradation of this compound. Calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for understanding reaction kinetics and predicting reaction rates. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are capable of predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. ipb.pt
One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. liverpool.ac.uknmrdb.orgnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts. These predicted spectra can be instrumental in assigning peaks in experimental NMR data and confirming the stereochemistry of the molecule. modgraph.co.uk
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These frequencies arise from the different vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated vibrational spectrum with an experimental one can provide strong evidence for the proposed molecular structure.
Illustrative Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | singlet |
| Methylene (B1212753) alpha to COOH | 2.6 | triplet |
| Methylene beta to COOH | 2.9 | triplet |
| Thiomorpholine (-CH₂-N-) | 2.8 | multiplet |
| Thiomorpholine (-CH₂-S-) | 2.7 | multiplet |
Note: This table contains hypothetical, representative NMR data for this compound based on general principles and data for similar structures. It is not based on a specific calculation for this molecule.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These studies are highly valuable in drug discovery and materials science. jchemrev.com
For a series of derivatives of this compound, a QSAR study could be developed to predict their potential biological activity (e.g., as enzyme inhibitors). This involves calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
A statistical model is then built to find a mathematical relationship between these descriptors and the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. The focus of these theoretical studies is on establishing the relationship itself, providing a framework for predictive modeling.
Q & A
Q. What are the key considerations for synthesizing 4-thiomorpholinepropanoic acid derivatives with high purity for biological assays?
Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize by-products like sulfoxide or sulfone derivatives. Purification via column chromatography using a gradient elution system (e.g., hexane/ethyl acetate with 1% acetic acid) is recommended to separate structurally similar impurities. Characterization should include -NMR to confirm the absence of oxidized sulfur species and LC-MS for molecular weight validation .
Q. How can researchers differentiate between this compound and its 1,1-dioxide derivative in spectroscopic analysis?
Methodological Answer: Focus on sulfur oxidation state markers:
- IR spectroscopy : The S=O stretch (~1050–1150 cm) is absent in the parent compound but prominent in the dioxide derivative.
- -NMR : The dioxide derivative exhibits deshielding of adjacent protons due to electron-withdrawing sulfone groups.
- Mass spectrometry : The dioxide derivative will show a +32 Da mass shift (for two oxygen atoms) compared to the parent compound .
Q. What experimental protocols are recommended for assessing the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1.2, 4.5, 7.4) at 37°C. Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to monitor degradation products. Quantify stability via half-life () calculations using first-order kinetics. Include a thiomorpholine reference standard to distinguish hydrolysis from oxidation pathways .
Advanced Research Questions
Q. How should researchers address contradictory data in the literature regarding the biological activity of this compound analogs?
Methodological Answer:
- Systematic meta-analysis : Compare assay conditions (e.g., cell lines, incubation times, compound concentrations) across studies to identify confounding variables.
- Replicate experiments : Use standardized protocols (e.g., MTT assay for cytotoxicity) with internal controls.
- Statistical validation : Apply ANOVA or mixed-effects models to assess inter-study variability. Discrepancies may arise from impurities, stereochemical differences, or assay sensitivity thresholds .
Q. What strategies optimize the experimental design for studying the chelation properties of this compound with transition metals?
Methodological Answer:
- Titration calorimetry (ITC) : Measure binding constants () under inert atmospheres to prevent metal oxidation.
- X-ray crystallography : Co-crystallize the compound with metals like Fe or Cu to determine coordination geometry.
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict ligand-metal interaction energies and compare with empirical data .
Q. How can researchers resolve ambiguities in the metabolic fate of this compound using advanced analytical techniques?
Methodological Answer:
- High-resolution mass spectrometry (HR-MS) : Identify phase I/II metabolites via exact mass matching (error < 5 ppm).
- Isotope labeling : Synthesize -labeled analogs to trace metabolic pathways in hepatocyte incubations.
- Multi-omics integration : Correlate metabolomics data with transcriptomic profiles to map enzyme-mediated transformations .
Q. What methodologies are effective for analyzing the stereochemical impact of this compound on its pharmacological profile?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol mobile phase to separate enantiomers.
- Circular dichroism (CD) : Compare spectra of isolated enantiomers to confirm absolute configuration.
- In silico docking : Simulate enantiomer binding to target proteins (e.g., MDM2/p53 inhibitors) using AutoDock Vina to rationalize activity differences .
Data Reporting and Validation
Q. What criteria should guide the selection of analytical methods for quantifying this compound in complex matrices?
Methodological Answer: Prioritize specificity, sensitivity (LOD < 1 ng/mL), and recovery rates (>85%). Validate methods per ICH Q2(R1) guidelines, including:
Q. How can researchers mitigate bias when interpreting conflicting results in structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
- Blinded analysis : Assign compound codes to prevent confirmation bias during data collection.
- Multivariate analysis : Use PCA or PLS-DA to identify latent variables influencing activity.
- External validation : Collaborate with independent labs to verify key findings .
Experimental Design and Troubleshooting
Q. What steps are critical for ensuring reproducibility in kinetic studies of this compound-mediated enzymatic reactions?
Methodological Answer:
- Standardize enzyme sources : Use recombinant enzymes with certified activity units.
- Control buffer ionic strength : Maintain consistent conditions (e.g., 50 mM Tris-HCl, pH 7.5).
- Prevent photodegradation : Conduct experiments under amber light or use UV-blocking cuvettes.
- Data normalization : Express rates as μmol/min/mg enzyme to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
